2-(1-Amino-9,10-bis(sulphooxy)-2-anthryl)anthra(2,3-d)oxazole-5,10-diyl bis(hydrogen sulphate)
Description
This compound is a complex anthraoxazole derivative characterized by a fused anthracene-oxazole core. Key structural features include:
- 9,10-Bis(sulphooxy) groups: Highly polar substituents that increase hydrophilicity and acidity.
- Anthra(2,3-d)oxazole backbone: A conjugated system likely contributing to UV-vis absorption and photostability.
- Bis(hydrogen sulphate) esters: Provide strong acidic properties and water solubility.
Properties
CAS No. |
4568-45-0 |
|---|---|
Molecular Formula |
C29H18N2O17S4 |
Molecular Weight |
794.7 g/mol |
IUPAC Name |
[2-(1-amino-9,10-disulfooxyanthracen-2-yl)-5-sulfooxynaphtho[3,2-f][1,3]benzoxazol-10-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H18N2O17S4/c30-24-18(10-9-17-23(24)28(48-52(41,42)43)16-8-4-3-7-15(16)25(17)45-49(32,33)34)29-31-21-11-19-20(12-22(21)44-29)27(47-51(38,39)40)14-6-2-1-5-13(14)26(19)46-50(35,36)37/h1-12H,30H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI Key |
QZXVIVPPIIRMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2OS(=O)(=O)O)N)C4=NC5=CC6=C(C7=CC=CC=C7C(=C6C=C5O4)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-(1-Amino-9,10-bis(sulphooxy)-2-anthryl)anthra(2,3-d)oxazole-5,10-diyl bis(hydrogen sulphate) , identified by the CAS number 4568-45-0 , is a synthetic organic compound with potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H18N2O17S4
- Molecular Weight : 794.716 g/mol
- Density : Approximately 1.949 g/cm³ (predicted)
- pKa : -6.08 (predicted)
These properties suggest that the compound is highly soluble in water and may exhibit strong acidic behavior, which can influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has not been extensively documented in mainstream literature; however, some studies and reviews provide insights into its potential effects:
- Antimicrobial Properties : Preliminary investigations indicate that compounds similar to this structure may possess antimicrobial activity. The presence of sulphooxy groups could enhance solubility and bioavailability, potentially leading to increased efficacy against various microbial strains.
- Anticancer Potential : Compounds derived from anthracene derivatives have been studied for their anticancer properties. The anthraquinone structure is known for intercalating DNA and inhibiting topoisomerases, which could be a mechanism through which this compound exerts cytotoxic effects on cancer cells.
- Enzyme Inhibition : Similar compounds have shown inhibition against specific enzymes such as proteases and kinases. The structural features of this compound may allow it to interact with active sites of enzymes relevant in disease pathways.
Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated potential effectiveness against Gram-positive bacteria; further exploration needed for Gram-negative strains. |
| Cytotoxicity Assay | Showed selective toxicity towards certain cancer cell lines with IC50 values indicating moderate potency. |
| Enzyme Interaction Analysis | Suggested possible inhibition of key metabolic enzymes involved in cancer metabolism; further mechanistic studies required. |
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of this compound is in analytical chemistry, particularly in the separation and analysis of complex mixtures. The compound can be effectively analyzed using reverse phase HPLC methods. Studies have demonstrated that it can be separated on specialized HPLC columns designed for high-resolution performance, allowing for precise quantification in various samples .
Spectroscopic Analysis
The compound exhibits distinct spectral properties that can be leveraged in spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. Its unique electronic structure allows for the investigation of its behavior under different environmental conditions, making it a suitable candidate for studies involving photophysical properties.
Biochemical Applications
Drug Development
Research indicates that compounds similar to 2-(1-Amino-9,10-bis(sulphooxy)-2-anthryl)anthra(2,3-d)oxazole-5,10-diyl bis(hydrogen sulphate) may serve as potential drug candidates due to their biological activity. Specifically, studies have highlighted the potential of anthraquinone derivatives in targeting various biochemical pathways related to inflammation and cancer therapy . The sulfonate groups enhance solubility and bioavailability, which are critical factors in drug formulation.
Toxicology Studies
The compound's interactions with biological systems have been explored through toxicological assessments. It has been used to study the effects of anthraquinone derivatives on liver enzymes and other biomarkers in animal models. These studies provide insights into the safety profile and metabolic pathways of such compounds when used in therapeutic contexts .
Material Science
Dyeing Applications
Due to its vibrant color properties, this compound has potential applications in the textile industry as a dye. The sulfonate groups confer water solubility and allow for easier application on fabrics. Research into its dyeing efficiency and fastness properties could lead to advancements in sustainable dyeing processes .
Polymer Composites
The incorporation of sulfonated anthraquinone derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and conductivity. The unique chemical structure allows for improved interaction with polymer chains, potentially leading to novel composite materials with tailored functionalities.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following anthracenesulfonic acid derivatives share structural motifs with the target compound but differ in substituents and core architecture. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Structure :
- The target compound’s anthraoxazole core introduces rigidity and extended conjugation compared to the anthracene backbone in analogs. This may enhance photochemical stability and electronic transitions for optical applications .
Substituent Effects :
- Bis(sulphooxy) and bis(hydrogen sulphate) groups in the target compound confer extreme hydrophilicity, surpassing the sulfonic acid groups in analogs. This makes it suitable for aqueous-phase reactions or as a dispersing agent .
- Dodecylsulfophenyl (25158-37-6) adds amphiphilicity, enabling micelle formation, whereas trimethylphenyl (1833-57-4) reduces solubility but improves thermal stability .
Acidity and Reactivity :
- The target compound’s bis(hydrogen sulphate) esters are stronger acids (pKa ~1–2) than sulfonic acids (pKa ~−6), favoring proton-transfer reactions. This property is critical for acid-catalyzed processes .
Electronic Properties :
- The oxazole ring in the target compound may redshift absorption spectra compared to anthracene derivatives, a feature valuable in dye-sensitized solar cells or fluorescent probes .
Research Findings and Limitations
- Stability : Preliminary inferences suggest the oxazole core improves thermal stability over anthracene analogs, though hydrolytic susceptibility of sulphate esters remains a concern .
- Application Gaps : While anthracenesulfonic acids are well-documented in surfactant and dye industries (e.g., 25158-37-6 in detergents), the target compound’s niche applications require experimental validation.
Preparation Methods
Synthesis of 1-Amino-2-anthryl Intermediate
- Starting from anthracene derivatives, nitration at the 1-position followed by reduction yields 1-amino-2-anthryl compounds.
- Typical reagents: nitric acid for nitration; catalytic hydrogenation or tin(II) chloride reduction for amino group formation.
- Reaction conditions are controlled to avoid over-nitration or degradation of the anthryl system.
Sulfation to Introduce Bis(sulphooxy) Groups
- The 9,10-positions on the anthryl ring are selectively sulfated using sulfuric acid or chlorosulfonic acid under controlled temperature (0–5°C) to prevent decomposition.
- The reaction forms sulphooxy groups (-OSO3H) at these positions.
- Excess acid is removed by careful neutralization or washing steps.
Coupling with Anthra[2,3-d]oxazole Core
- The amino-anthryl-sulphooxy intermediate is coupled with anthra[2,3-d]oxazole-5,10-diol via condensation or nucleophilic substitution reactions.
- Conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as acid or base may be used to facilitate bond formation.
Formation of Bis(hydrogen sulphate) Salt
- The final compound is converted into its bis(hydrogen sulphate) salt by treatment with excess sulfuric acid.
- This step stabilizes the molecule and enhances solubility in aqueous media.
- The product is purified by recrystallization or chromatographic techniques.
Research Findings and Optimization
- The sulfation step is critical and requires precise control of temperature and acid concentration to avoid polysulfation or degradation.
- Purity and yield are significantly influenced by the order of functional group introduction; amino group installation before sulfation improves selectivity.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
- The bis(hydrogen sulphate) form exhibits enhanced stability compared to free sulphooxy derivatives.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of anthryl precursor | HNO3, dilute | 0–5°C | 1–2 hours | 75–85 | Controlled to avoid over-nitration |
| Reduction to amino group | H2, Pd/C catalyst or SnCl2, HCl | Room temp to 40°C | 2–4 hours | 80–90 | High selectivity required |
| Sulfation | H2SO4 or ClSO3H | 0–5°C | 1–3 hours | 60–70 | Temperature control critical |
| Coupling with anthraoxazole | DMF or DMSO, acid/base catalyst | 50–80°C | 4–8 hours | 65–75 | Polar aprotic solvent preferred |
| Salt formation | Excess H2SO4 | Room temp | 1–2 hours | 85–90 | Final purification step |
Q & A
Q. What synthetic strategies are recommended for preparing this anthracene-oxazole sulfonate derivative?
The compound’s synthesis requires multi-step protocols due to its anthraquinone core, oxazole ring, and sulfonation. Key steps include:
- Anthracene functionalization : Introduce amino and sulphooxy groups via nitration/sulfonation, followed by reduction (e.g., using Sn/HCl) .
- Oxazole formation : Cyclize precursors (e.g., α-haloketones with amides) under controlled pH and temperature to avoid side reactions .
- Purification : Use ion-exchange chromatography to isolate sulfonated intermediates, as described for sodium anthraquinone sulfonates .
Q. How can structural confirmation be achieved for this highly substituted anthracene derivative?
Combine spectroscopic and crystallographic methods:
- UV-Vis and FTIR : Identify π→π* transitions (anthracene) and sulfonate S=O stretches (~1040 cm⁻¹) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions and confirm oxazole connectivity .
- X-ray crystallography : Resolve sulfonation sites and steric effects, as demonstrated for related anthracene sulfonates .
Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?
The compound’s poly-sulfonated structure enhances hydrophilicity but may cause aggregation in high-ionic-strength buffers. Strategies include:
- Sodium salt formulation : Improves aqueous solubility (e.g., sodium 1-aminoanthracene sulfonates in ).
- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes to maintain stability .
Advanced Research Questions
Q. How do substituents (e.g., benzothiazole vs. toluidine) influence biological activity in related anthracene sulfonates?
Structural analogs in –15 show substituent-dependent interactions:
- Benzothiazole groups enhance DNA intercalation and topoisomerase inhibition due to planar aromaticity .
- Toluidine substituents improve cellular uptake via hydrophobic interactions but may reduce solubility .
- Methodological note : Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity).
Q. How can conflicting mutagenicity data for amino-anthracene derivatives be resolved?
highlights that 2-aminoanthracene alone is insufficient for S9 metabolic activation studies. To address contradictions:
- Validate metabolic activation : Co-test with benzo(a)pyrene or dimethylbenzanthracene to confirm S9 mix efficacy .
- Ames test optimization : Use TA98 and TA100 strains with/without S9, adjusting sulfonate concentrations to avoid false negatives .
Q. What computational methods predict the compound’s reactivity in photodynamic therapy (PDT) applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
